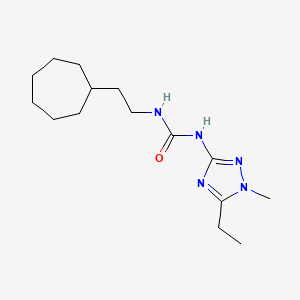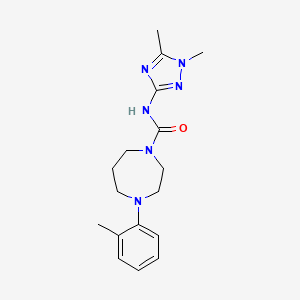![molecular formula C15H14F2N2O3 B4530645 1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone](/img/structure/B4530645.png)
1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone
Vue d'ensemble
Description
1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone is a complex organic compound that features a unique structure combining a difluorophenyl group, an oxazolo-pyridine ring, and a methoxyethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone typically involves multiple steps, starting from commercially available precursorsThe final step involves the addition of the methoxyethanone moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
Applications De Recherche Scientifique
1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mécanisme D'action
The mechanism of action of 1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone involves its interaction with specific molecular targets. The difluorophenyl group may engage in π-π interactions with aromatic residues, while the oxazolo-pyridine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenyl isocyanate: Shares the difluorophenyl group but differs in its overall structure and reactivity.
Oxazolo[4,5-c]pyridine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone stands out due to its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .
Propriétés
IUPAC Name |
1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3/c1-21-8-14(20)19-5-4-13-10(7-19)15(18-22-13)9-2-3-11(16)12(17)6-9/h2-3,6H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJFNLILYSDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C1)C(=NO2)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B4530570.png)
![ethyl [4-(2-methylthieno[2,3-d]pyrimidin-4-yl)morpholin-3-yl]acetate](/img/structure/B4530581.png)
![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-5-methoxyphenol](/img/structure/B4530596.png)
![6-chloro-2-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B4530598.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4530616.png)
![5-[(4H-1,2,4-triazol-3-ylthio)methyl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-2-furamide](/img/structure/B4530622.png)
![1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B4530632.png)
![4-[[(1-Cyclopentylpiperidin-4-yl)methyl-(oxolan-2-ylmethyl)amino]methyl]-2-ethoxyphenol](/img/structure/B4530636.png)

![N,N-dimethyl-2-(3-{3-[4-(trifluoromethyl)-2-pyridinyl]phenyl}-1H-pyrazol-1-yl)ethanamine](/img/structure/B4530651.png)
![(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4530659.png)

![N-[2-(dimethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B4530674.png)
